N-Acetyl-N'-(2,5-difluoro-4-cyanophenyl)hydrazine
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Overview
Description
N-Acetyl-N’-(2,5-difluoro-4-cyanophenyl)hydrazine is an organic compound characterized by the presence of an acetyl group, a hydrazine moiety, and a difluorinated cyanophenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-Acetyl-N’-(2,5-difluoro-4-cyanophenyl)hydrazine typically involves the reaction of 2,5-difluoro-4-cyanobenzaldehyde with hydrazine hydrate, followed by acetylation. The general steps are as follows:
Condensation Reaction: 2,5-difluoro-4-cyanobenzaldehyde is reacted with hydrazine hydrate in the presence of an acid catalyst to form the corresponding hydrazone.
Acetylation: The hydrazone is then acetylated using acetic anhydride or acetyl chloride under basic conditions to yield N-Acetyl-N’-(2,5-difluoro-4-cyanophenyl)hydrazine.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of purification techniques such as recrystallization and chromatography to ensure high purity of the final product.
Types of Reactions:
Oxidation: N-Acetyl-N’-(2,5-difluoro-4-cyanophenyl)hydrazine can undergo oxidation reactions, typically forming corresponding azides or nitroso compounds.
Reduction: Reduction of this compound can lead to the formation of amines or hydrazides.
Substitution: The difluorinated cyanophenyl ring can participate in nucleophilic aromatic substitution reactions, where the fluorine atoms are replaced by nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and sodium hypochlorite.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like ammonia, primary amines, or thiols in the presence of a base (e.g., sodium hydroxide) are used for substitution reactions.
Major Products:
Oxidation: Azides, nitroso compounds.
Reduction: Amines, hydrazides.
Substitution: Amino or thiol-substituted derivatives.
Scientific Research Applications
N-Acetyl-N’-(2,5-difluoro-4-cyanophenyl)hydrazine has several applications in scientific research:
Medicinal Chemistry: It is explored for its potential as a pharmacophore in the development of new drugs, particularly those targeting cancer and infectious diseases.
Materials Science: The compound is investigated for its use in the synthesis of novel polymers and materials with unique electronic properties.
Biological Studies: It serves as a probe in biochemical assays to study enzyme activities and protein interactions.
Industrial Applications: The compound is used in the development of agrochemicals and dyes due to its stability and reactivity.
Mechanism of Action
The mechanism of action of N-Acetyl-N’-(2,5-difluoro-4-cyanophenyl)hydrazine involves its interaction with specific molecular targets, such as enzymes or receptors. The acetyl and hydrazine groups can form covalent bonds with active sites of enzymes, inhibiting their activity. The difluorinated cyanophenyl ring enhances the compound’s binding affinity and specificity through hydrophobic interactions and hydrogen bonding.
Comparison with Similar Compounds
- N-Acetyl-N’-(2,4-difluoro-4-cyanophenyl)hydrazine
- N-Acetyl-N’-(2,5-dichloro-4-cyanophenyl)hydrazine
- N-Acetyl-N’-(2,5-difluoro-4-methylphenyl)hydrazine
Comparison: N-Acetyl-N’-(2,5-difluoro-4-cyanophenyl)hydrazine is unique due to the presence of both fluorine atoms and a cyano group on the phenyl ring, which significantly influences its chemical reactivity and biological activity. Compared to its analogs, this compound exhibits higher stability and reactivity, making it a valuable candidate for various applications in research and industry.
Properties
IUPAC Name |
N'-(4-cyano-2,5-difluorophenyl)acetohydrazide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7F2N3O/c1-5(15)13-14-9-3-7(10)6(4-12)2-8(9)11/h2-3,14H,1H3,(H,13,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SEAFCBDUXGOCKI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NNC1=C(C=C(C(=C1)F)C#N)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7F2N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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